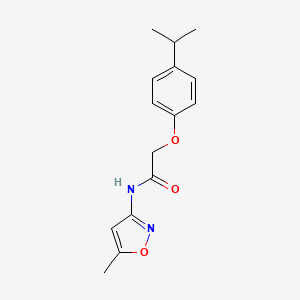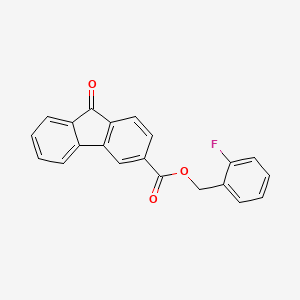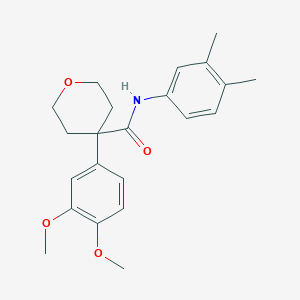![molecular formula C19H16N2O3 B3505628 N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505628.png)
N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide
Descripción general
Descripción
The endocannabinoid system (ECS) is a complex signaling system in the human body that regulates various physiological processes such as appetite, pain sensation, mood, and immune function. The ECS comprises of endocannabinoids, their receptors, and enzymes that synthesize and degrade these endocannabinoids. FAAH is one such enzyme that plays a crucial role in the degradation of the endocannabinoid anandamide. MAFP is a potent inhibitor of FAAH and has been extensively used to study the role of anandamide in various physiological processes.
Mecanismo De Acción
MAFP inhibits the enzyme FAAH, which is responsible for the degradation of anandamide. By inhibiting FAAH, MAFP increases the levels of anandamide in the body, leading to various physiological effects. Anandamide is known to activate the CB1 and CB2 receptors in the N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, leading to analgesic, anti-inflammatory, and immunomodulatory effects.
Biochemical and physiological effects:
MAFP has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce anxiety and depression-like behaviors in animal models. MAFP has been shown to have anti-inflammatory effects in various models of inflammation. It has also been shown to modulate immune function by regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAFP is a potent inhibitor of FAAH and has been extensively used in scientific research to study the endocannabinoid system. It has several advantages such as high potency, selectivity, and stability. However, MAFP has certain limitations such as poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate formulation techniques.
Direcciones Futuras
Could include the development of more potent and selective FAAH inhibitors, the investigation of the role of anandamide in various physiological processes, and the development of novel therapeutic agents targeting the endocannabinoid system.
Aplicaciones Científicas De Investigación
MAFP is widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the role of anandamide in pain sensation, anxiety, and depression. MAFP has also been used to study the effects of anandamide on immune function and inflammation.
Propiedades
IUPAC Name |
N-[3-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-2-3-9-16(13)21-18(22)14-7-4-8-15(12-14)20-19(23)17-10-5-11-24-17/h2-12H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVXRUZMDQBNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}benzamide](/img/structure/B3505551.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3505556.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505561.png)

![isopropyl 4-chloro-3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3505599.png)
![4-{[4-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3505605.png)

![N-(4-ethoxyphenyl)-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B3505616.png)


![3-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3505632.png)
![N-(3-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3505634.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate](/img/structure/B3505637.png)